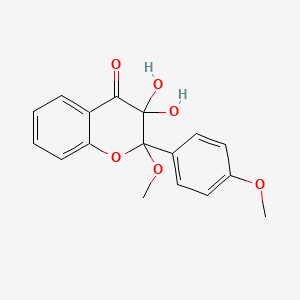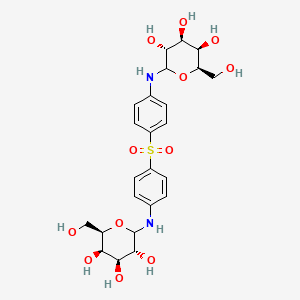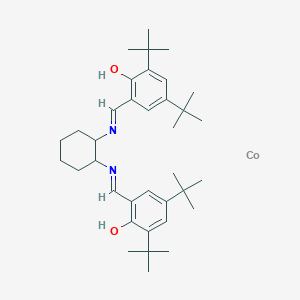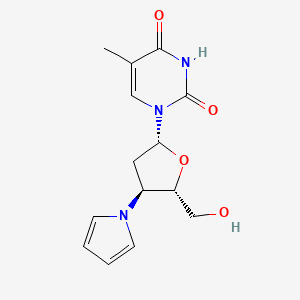
N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a dichlorocyclopropyl group, a phenylethyl group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Dichlorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with chlorine gas under controlled conditions to introduce the dichloro substituents.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with an appropriate nucleophile.
Formation of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclopropyl or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.
作用機序
The mechanism of action of N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group may play a role in binding to hydrophobic pockets, while the benzenesulfonamide moiety can form hydrogen bonds or ionic interactions with target sites. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
N-((2,2-Dichlorocyclopropyl)methyl)-N-(1-phenylethyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
- The presence of the dichlorocyclopropyl group distinguishes this compound from other sulfonamide derivatives. This unique structural feature may confer specific reactivity and binding properties, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
CAS番号 |
89820-02-0 |
|---|---|
分子式 |
C18H19Cl2NO2S |
分子量 |
384.3 g/mol |
IUPAC名 |
N-[(2,2-dichlorocyclopropyl)methyl]-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H19Cl2NO2S/c1-14(15-8-4-2-5-9-15)21(13-16-12-18(16,19)20)24(22,23)17-10-6-3-7-11-17/h2-11,14,16H,12-13H2,1H3 |
InChIキー |
FUIQWVOIIMCOOL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N(CC2CC2(Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


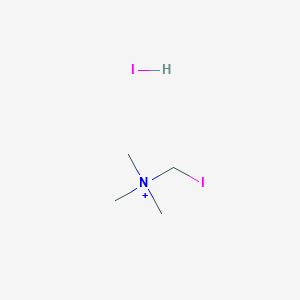

![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
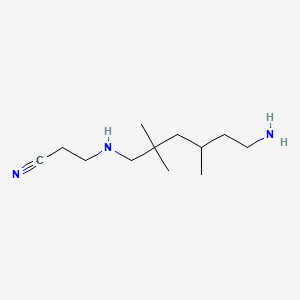
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
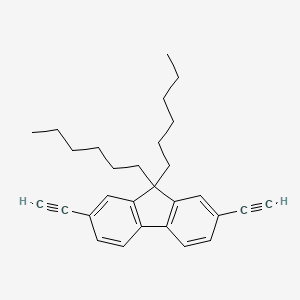


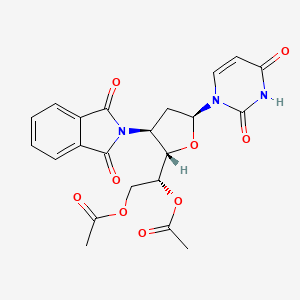
![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
